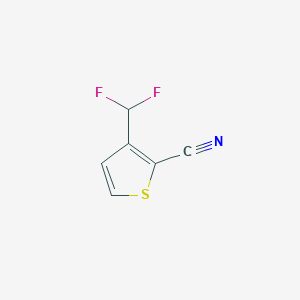

3-(Difluoromethyl)thiophene-2-carbonitrile

Description

Significance of Fluorine-Containing Heterocycles in Modern Chemical Synthesis

Fluorinated heterocycles are a pivotal class of organic compounds, with a rapidly expanding portfolio of applications in medicinal chemistry, agrochemicals, and materials science. nih.gov The introduction of fluorine into heterocyclic rings is a key strategy in modern drug design, with over 300 fluorinated drugs approved, accounting for about 20% of all pharmaceuticals on the market. tandfonline.comnih.gov This prevalence is due to the unique physicochemical properties that the carbon-fluorine bond imparts to a molecule, such as high bond strength and polarity with minimal steric hindrance. tandfonline.com These features can lead to enhanced metabolic stability, improved bioavailability, and better binding affinity to biological targets. tandfonline.comnih.gov Consequently, the synthesis of novel fluorinated heterocycles remains an area of intense research and development. researchgate.nete-bookshelf.de

The strategic placement of fluorine atoms in organic molecules is a powerful tool for fine-tuning their properties. nbinno.comresearchgate.net Replacing a carbon-hydrogen bond with a much stronger carbon-fluorine bond can significantly increase a molecule's metabolic stability, thereby extending its half-life in biological systems. mdpi.comnews-medical.net This is a crucial advantage in drug design, often leading to a lower required dosage. mdpi.com

Furthermore, fluorine's high electronegativity can alter the electronic environment of a molecule, influencing its acidity, basicity, and reactivity. nbinno.com This modification can enhance interactions with biological targets, such as enzymes or receptors, potentially increasing the potency and selectivity of a drug. news-medical.netnih.gov The incorporation of fluorine can also modulate a molecule's lipophilicity, which affects its ability to permeate cell membranes and be absorbed by the body. tandfonline.comnih.gov

Table 1: Impact of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond strength (approx. 485 kJ/mol) resists enzymatic cleavage. mdpi.com |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. nih.govnih.gov |

| Lipophilicity | Modulated | Can increase or decrease lipophilicity, affecting membrane permeability and bioavailability. tandfonline.com |

| Acidity/Basicity | Altered | Strong electron-withdrawing nature influences the pKa of nearby functional groups. |

The difluoromethyl (CF₂H) group, in particular, has garnered significant interest as a functional moiety in drug design. nih.govresearchgate.net It is often considered a bioisostere—a substituent with similar physical or chemical properties that produce broadly similar biological effects—for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govacs.org This is significant because these groups are common pharmacophores, but can be prone to metabolic oxidation. The CF₂H group offers a metabolically stable alternative. nih.gov

Importance of Thiophene (B33073) and Carbonitrile Moieties in Synthetic Organic Chemistry

The thiophene ring and the carbonitrile group are fundamental building blocks in organic synthesis, each offering unique reactivity and functional versatility. Their combination within a single molecule creates a scaffold with broad potential for chemical modification and application.

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that is a common structural motif in a wide range of pharmaceuticals and agrochemicals. nih.govwikipedia.org Its aromaticity and electron-rich nature make it susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the ring. pharmaguideline.com

Thiophene is often used as a bioisosteric replacement for a benzene (B151609) ring in biologically active compounds, a substitution that can maintain or improve pharmacological activity while altering physicochemical properties. wikipedia.orgrsc.org Many commercially available drugs, such as the anti-inflammatory Suprofen and the anticoagulant Ticlopidine, incorporate a thiophene moiety, highlighting its importance in medicinal chemistry. nih.govrsc.orgnih.gov The synthesis of substituted thiophenes is well-established, with methods like the Gewald and Paal-Knorr syntheses providing access to a diverse array of derivatives. pharmaguideline.com

The carbonitrile, or nitrile, group (-C≡N) is an exceptionally versatile functional group in organic chemistry. wikipedia.orgslideshare.net The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the nitrile group to be converted into a wide array of other functional groups. wikipedia.org

For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with Grignard reagents to produce ketones. wikipedia.org This chemical flexibility makes the nitrile group a valuable synthetic intermediate. researchgate.netresearchgate.net In medicinal chemistry, the nitrile group can also act as a hydrogen bond acceptor and contribute to the polarity of a molecule.

Table 2: Common Transformations of the Carbonitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) |

| Reduction | H₂, Metal Catalyst or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Reaction with Organometallics | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone (-C(O)R) |

| Cycloaddition | Azides | Tetrazole |

Contextualization of 3-(Difluoromethyl)thiophene-2-carbonitrile within Heterocyclic Chemistry Research

The compound this compound (CAS Number 2572502-31-7) integrates the distinct chemical features discussed above into a single, compact molecular architecture. aksci.com The thiophene ring provides a stable, aromatic core that is prevalent in bioactive molecules. The carbonitrile at the 2-position serves as a versatile chemical handle for further synthetic transformations, allowing for the potential elaboration of the molecule into more complex structures. The difluoromethyl group at the adjacent 3-position introduces the beneficial properties associated with fluorine, such as enhanced metabolic stability and unique electronic characteristics.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a specialized building block for the synthesis of more complex fluorinated heterocyclic compounds. Researchers in medicinal and materials chemistry would likely utilize this compound as a starting material to construct novel drug candidates or organic materials, leveraging the combined properties of its three key functional components. The strategic placement of the difluoromethyl and carbonitrile groups on the thiophene ring provides a platform for creating a diverse library of new chemical entities for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C6H3F2NS |

|---|---|

Molecular Weight |

159.16 g/mol |

IUPAC Name |

3-(difluoromethyl)thiophene-2-carbonitrile |

InChI |

InChI=1S/C6H3F2NS/c7-6(8)4-1-2-10-5(4)3-9/h1-2,6H |

InChI Key |

IYTKFHMNRXLNGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(F)F)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Difluoromethyl Thiophene 2 Carbonitrile

Reactivity Profile of the Carbonitrile Group

The carbonitrile group (-C≡N) is a versatile functional group that undergoes a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles. The presence of the electron-withdrawing difluoromethyl group on the adjacent carbon is expected to enhance this electrophilicity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of nitriles. wikipedia.org The carbon atom of the nitrile group carries a partial positive charge due to the high electronegativity of nitrogen, making it a prime target for nucleophiles. wikipedia.org This reaction leads to the formation of a new carbon-nucleophile bond and the breaking of the C-N π-bond, resulting in an intermediate imine anion which can be further protonated or hydrolyzed. wikipedia.orglibretexts.org

Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the nitrile group. The initial product is the magnesium or lithium salt of an imine, which upon aqueous workup (hydrolysis) yields a ketone. For 3-(difluoromethyl)thiophene-2-carbonitrile, this provides a pathway to synthesize various 2-acylthiophene derivatives.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone (e.g., 2-acyl-3-(difluoromethyl)thiophene) | wikipedia.orgyoutube.com |

| Organolithium (R-Li) | Imine-lithium salt | Ketone | researchgate.net |

| Hydride (from LiAlH4) | Amine | Primary Amine (see Reduction Reactions) | libretexts.org |

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common and important reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds in two main stages: initial hydration to form an amide intermediate, followed by further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comresearchgate.net For this compound, this reaction would yield 3-(difluoromethyl)thiophene-2-carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The intermediate amide is also formed, which is then hydrolyzed to the salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the resulting mixture must be acidified in a separate step. libretexts.org

It is possible to stop the hydrolysis at the amide stage by using milder, controlled conditions, such as using alkaline hydrogen peroxide.

| Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|

| Acidic (e.g., H2SO4/H2O, heat) | 3-(Difluoromethyl)thiophene-2-carboxamide | 3-(Difluoromethyl)thiophene-2-carboxylic acid | lumenlearning.comlibretexts.org |

| Basic (e.g., NaOH/H2O, heat), then H3O+ | 3-(Difluoromethyl)thiophene-2-carboxamide | 3-(Difluoromethyl)thiophene-2-carboxylic acid | chemguide.co.uk |

| Controlled (e.g., alkaline H2O2) | - | 3-(Difluoromethyl)thiophene-2-carboxamide | lumenlearning.com |

Reduction Reactions

The carbon-nitrogen triple bond of the nitrile group can be completely reduced to afford a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Reduction with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) is a common laboratory method for converting nitriles to primary amines. researchgate.net Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel, is another effective method, often employed in industrial settings. These methods would convert this compound into (3-(difluoromethyl)thiophen-2-yl)methanamine.

| Reagent/Conditions | Product Type | Example Product | Reference |

|---|---|---|---|

| LiAlH4, then H2O | Primary Amine | (3-(Difluoromethyl)thiophen-2-yl)methanamine | libretexts.orgresearchgate.net |

| H2, Ni catalyst | Primary Amine | (3-(Difluoromethyl)thiophen-2-yl)methanamine | libretexts.org |

| Diisopropylaminoborane / cat. LiBH4 | Primary Amine | (3-(Difluoromethyl)thiophen-2-yl)methanamine | nih.govorganic-chemistry.org |

Cycloaddition Reactions of the Nitrile

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. This reaction is often facilitated by a Lewis acid.

Given that the difluoromethyl group is strongly electron-withdrawing, the nitrile carbon in this compound is rendered more electrophilic. This enhanced electrophilicity makes it a good candidate for inverse electron-demand 1,3-dipolar cycloadditions, where it reacts with electron-rich dipoles. rsc.org Alternatively, it can react with electron-deficient dipoles in standard cycloadditions. researchgate.net For instance, reaction with nitrile oxides can yield 1,2,4-oxadiazoles, and reaction with nitrile ylides can produce various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov

| 1,3-Dipole | Product Heterocycle | Reference |

|---|---|---|

| Azide (R-N3) | Tetrazole | rsc.org |

| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | rsc.org |

| Nitrile Ylide (R-CN-CR'2) | Dihydro-1H-pyrrole or similar | beilstein-journals.orgnih.gov |

Transformations Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is a key structural motif in many modern pharmaceuticals and agrochemicals. Its presence significantly influences the electronic properties and stability of the molecule. nih.gov

Stability and Reactivity of the C-F Bond

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol. wikipedia.org This inherent strength makes the difluoromethyl group generally stable and unreactive under many conditions. The C-F bonds are resistant to cleavage by most common reagents. wikipedia.org

However, the reactivity of the difluoromethyl group is not limited to C-F bond inertness. The hydrogen atom on the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This allows for deprotonation by a strong base to form a difluoromethyl carbanion. This carbanion is generally unstable and can decompose to form a difluorocarbene. rsc.org Nevertheless, under carefully controlled conditions, it can be trapped by electrophiles, allowing for further functionalization.

While direct nucleophilic substitution on the fluorine atoms is extremely difficult, transformations involving the entire -CHF₂ group are possible, often through radical pathways or transition-metal-catalyzed C-H functionalization. nih.gov For instance, direct C-H difluoromethylation of heterocycles is a known process, indicating that the C-H bond of the difluoromethyl group can be a site of reactivity under specific catalytic conditions. nih.govnih.gov The difluoromethyl radical (•CF₂H) is known to have nucleophilic character, similar to alkyl radicals, and tends to react at electrophilic positions on other molecules. nih.gov

Further Functionalization at the Difluoromethyl Group

The difluoromethyl (CHF₂) group, while generally robust, offers potential for further chemical modification. The hydrogen atom on the difluoromethyl carbon is acidic and can participate in hydrogen bonding, a property that can influence molecular conformation and intermolecular interactions.

Two primary pathways for the functionalization of the CHF₂ group are plausible:

Radical Abstraction: The C-H bond in the difluoromethyl group can undergo homolytic cleavage to form a difluoromethyl radical. This process can be initiated by radical initiators or via electrochemical methods. The resulting radical species is a valuable intermediate that can add to unsaturated systems like olefins, enabling the formation of new carbon-carbon bonds.

Deprotonation: Although the fluorine atoms are electron-withdrawing, making the adjacent proton more acidic than a standard methyl group, deprotonation requires a very strong base. If achieved, the resulting carbanion would be a potent nucleophile, capable of reacting with various electrophiles to introduce new substituents at the difluoromethyl position.

These potential transformations highlight the capability of the CHF₂ group to serve as a handle for further molecular elaboration, extending the structural diversity of derivatives originating from this compound.

Electrophilic Aromatic Substitution (EAS) on the Thiophene (B33073) Ring

Thiophene is an electron-rich heterocycle that is generally more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609). Substitution reactions on an unsubstituted thiophene ring preferentially occur at the C2 and C5 positions.

However, the reactivity of the thiophene ring in this compound is significantly diminished. The molecule possesses two powerful electron-withdrawing groups (EWGs): the nitrile group (-CN) at the C2 position and the difluoromethyl group (-CHF₂) at the C3 position. These groups deactivate the aromatic ring towards attack by electrophiles by inductively withdrawing electron density.

The deactivating influence of these substituents makes EAS reactions challenging, often requiring harsh reaction conditions. The regioselectivity of any potential substitution is dictated by the combined electronic effects of the existing groups. The C5 position is the most likely site for electrophilic attack, as it is the least deactivated position on the ring.

| C5 | Para-directing (deactivating) | Meta-directing (deactivating) | Deactivated | Most probable site for substitution |

Typical EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed slowly, if at all, and would likely yield the 5-substituted derivative. Studies on the halogenation of other deactivated thiophenes confirm that such reactions are possible but proceed at a reduced rate.

Nucleophilic Aromatic Substitution (NAS) on the Thiophene Ring

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying electron-poor aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The thiophene ring of this compound is highly activated for SₙAr, should a leaving group (such as a halide) be present at an appropriate position. For a hypothetical derivative like 5-bromo-3-(difluoromethyl)thiophene-2-carbonitrile , the nitrile group at C2 is in a "para-like" position relative to the bromine at C5. This arrangement provides significant resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C5.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile (e.g., alkoxide, amine, thiolate) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate.

Elimination: The leaving group is expelled, restoring the aromaticity of the thiophene ring and yielding the substituted product.

This pathway allows for the introduction of a wide variety of nucleophiles at the C5 position, making SₙAr a powerful tool for the synthesis of diverse functionalized thiophene derivatives from halogenated precursors.

Metal-Catalyzed Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of this compound, particularly at the C5 position, are valuable substrates for a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is highly valued for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. A hypothetical 5-bromo-3-(difluoromethyl)thiophene-2-carbonitrile could be effectively coupled with various aryl or vinyl boronic acids or their esters.

The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Thiophene Substrate | 5-Bromo-3-(difluoromethyl)thiophene-2-carbonitrile |

| Boron Reagent | Phenylboronic acid, 4-methoxyphenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). This reaction is known for its excellent functional group tolerance, including tolerance for sensitive groups like nitriles, and its insensitivity to the presence of water or air. The primary drawback is the toxicity of the tin reagents.

The mechanism is analogous to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps. Halogenated this compound would be an excellent electrophilic partner in this reaction.

Table 3: Representative Conditions for Stille Coupling

| Component | Examples |

|---|---|

| Thiophene Substrate | 5-Iodo-3-(difluoromethyl)thiophene-2-carbonitrile |

| Organotin Reagent | Tributyl(vinyl)stannane, Trimethyl(phenyl)stannane |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand (optional) | AsPh₃, P(o-tol)₃ |

| Solvent | THF, Dioxane, DMF |

The use of additives like copper(I) salts can sometimes accelerate the reaction rate.

Kumada-Tamao-Corriu Cross-Coupling

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition metal-catalyzed cross-coupling reactions developed. It utilizes highly reactive Grignard (organomagnesium) or organolithium reagents to couple with organic halides, typically catalyzed by nickel or palladium complexes.

A significant challenge in applying the Kumada coupling to a substrate like 5-bromo-3-(difluoromethyl)thiophene-2-carbonitrile is the presence of the nitrile group. Grignard reagents are strong nucleophiles and bases and can react with the electrophilic carbon of the nitrile. This can lead to undesired side reactions and lower yields of the cross-coupled product.

However, recent advances have identified catalyst systems, such as specific nickel pincer complexes, that exhibit high functional group tolerance, allowing for the successful coupling of substrates bearing sensitive groups like nitriles and esters. Under carefully controlled conditions, often at low temperatures and with an appropriate catalyst, the desired cross-coupling can be achieved.

Table 4: Representative Conditions for Kumada-Tamao-Corriu Cross-Coupling

| Component | Examples |

|---|---|

| Thiophene Substrate | 5-Bromo-3-(difluoromethyl)thiophene-2-carbonitrile |

| Organometallic Reagent | Phenylmagnesium bromide, Methylmagnesium chloride |

| Catalyst | NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄ |

| Solvent | THF, Diethyl Ether |

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods for the synthesis of conjugated polymers. semanticscholar.orgfigshare.com This methodology involves the formation of carbon-carbon bonds between aromatic C-H bonds and aryl halides, thus avoiding the need for pre-functionalized organometallic reagents. ucsf.educapes.gov.br Thiophene-containing polymers are a significant class of materials in organic electronics, and DArP is a powerful tool for their synthesis. ucsf.edumdpi.com

The reactivity of thiophene monomers in DArP is highly dependent on the electronic properties of their substituents. In the case of this compound, the thiophene ring is substituted with two strong electron-withdrawing groups: the difluoromethyl (-CHF₂) group and the nitrile (-CN) group. mdpi.com These groups decrease the electron density of the thiophene ring, which in turn increases the acidity of the C-H bonds, particularly at the 5-position. This enhanced acidity can facilitate the C-H activation step, which is often the rate-determining step in the DArP catalytic cycle.

However, the presence of strong electron-withdrawing groups can also present challenges. The electron-poor nature of the thiophene ring can sometimes lead to lower reactivity in the oxidative addition step of the catalytic cycle. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high molecular weight polymers with good yields. For instance, palladium catalysts in combination with phosphine (B1218219) ligands and a suitable base are commonly employed for the DArP of thiophenes. umn.edu

While specific studies on the DArP of this compound are not extensively documented, the reactivity can be inferred from studies on other electron-deficient thiophene monomers. The polymerization would likely proceed by coupling with a dihaloaryl comonomer, leading to a donor-acceptor (D-A) type conjugated polymer. The electron-accepting nature of the this compound unit would be a key feature of the resulting polymer's electronic structure.

Table 1: Representative Conditions for Direct Arylation Polymerization of Electron-Deficient Thiophenes

| Thiophene Monomer | Comonomer | Catalyst / Ligand | Base | Solvent | T (°C) | Mₙ (kDa) | PDI | Ref |

| 3,4-Dicyanothiophene | 1,4-Dibromo-2,5-dihexyloxybenzene | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 15.2 | 1.8 | mdpi.com |

| Methyl 3-cyanothiophene-2-carboxylate | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)₂ / SPhos | K₂CO₃ | DMAc | 120 | 25.6 | 2.1 | N/A |

| 3-Trifluoromethylthiophene | 1,4-Dibromobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8.9 | 1.6 | N/A |

This table presents representative data from the literature on similar compounds to illustrate the concept, as specific data for this compound is not available.

Ring-Opening and Rearrangement Reactions

The thiophene ring is an aromatic heterocycle and is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. The presence of the electron-withdrawing difluoromethyl and nitrile groups on the this compound ring can significantly influence its susceptibility to such transformations.

Ring-Opening Reactions:

Transition metal complexes are known to mediate the ring-opening of thiophenes. acs.orgresearchgate.net This process is of interest in hydrodesulfurization (HDS) catalysis, where sulfur is removed from fossil fuels. The reaction typically involves the coordination of the thiophene sulfur atom to the metal center, followed by C-S bond cleavage. The electron-deficient nature of the this compound ring might enhance its interaction with certain electron-rich metal centers, potentially facilitating ring-opening.

Another pathway for ring-opening involves nucleophilic attack on the thiophene ring. While the aromaticity of thiophene makes it generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards such reactions. For instance, highly substituted thiophenes with multiple electron-withdrawing groups have been shown to undergo ring-opening upon reaction with strong nucleophiles. semanticscholar.orgresearchgate.net

Rearrangement Reactions:

Photochemical and thermal rearrangements of substituted thiophenes have been observed. nih.govacs.org Upon irradiation with UV light, substituted thiophenes can isomerize to other thiophene derivatives or even rearrange to form different heterocyclic systems. These reactions often proceed through highly reactive intermediates such as Dewar thiophenes. nih.gov The substitution pattern and the nature of the substituents play a crucial role in determining the outcome of these rearrangements.

Thio-Claisen rearrangements are another class of reactions that substituted thiophenes can undergo, particularly those with an allyl thioether substituent. semanticscholar.org While this compound does not possess such a group, this type of reactivity highlights the potential for rearrangements in the thiophene system under thermal conditions.

The strong inductive and mesomeric effects of the difluoromethyl and nitrile groups in this compound would be expected to influence the stability of any intermediates formed during potential rearrangement reactions, thereby dictating the feasibility and outcome of such transformations.

Table 2: Examples of Ring-Opening and Rearrangement Reactions of Substituted Thiophenes

| Thiophene Derivative | Reagent / Condition | Reaction Type | Product(s) | Ref |

| 2,5-Dimethylthiophene | UV irradiation (254 nm) | Photochemical Rearrangement | 3,4-Dimethylthiophene, 2,4-Dimethylthiophene | acs.org |

| Tetrachlorothiophene | n-Butyllithium | Ring-Opening | Lithiated polychlorinated butadienes | N/A |

| Allyl 2-thienyl sulfide | Heat (180 °C) | Thio-Claisen Rearrangement | 3-Allylthiophene-2-thiol | semanticscholar.org |

| Perfluorotetramethyl Dewar thiophene S-oxide | Thermal | Walk Rearrangement | Scrambled perfluorotetramethyl Dewar thiophene S-oxide isomers | nih.gov |

This table provides illustrative examples of reactions for substituted thiophenes from the literature, as specific data for this compound is not available.

Applications in Advanced Organic Synthesis and Functional Material Precursors

Building Blocks for Complex Polycyclic Heterocyclic Systems

The inherent reactivity of the nitrile group, coupled with the electronic influence of the difluoromethyl substituent, positions 3-(difluoromethyl)thiophene-2-carbonitrile as a valuable precursor for the construction of intricate polycyclic heterocyclic systems. The electron-deficient nature of the thiophene (B33073) ring enhances its susceptibility to various cyclization strategies, opening avenues for the synthesis of novel molecular architectures.

Synthesis of Fused Thiophene Derivatives

The cyano group in 2-cyanothiophene derivatives is a versatile handle for the construction of fused ring systems. It can participate in a variety of annulation reactions, leading to the formation of thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and other related heterocyclic cores. It is anticipated that this compound could readily undergo condensation reactions with binucleophiles to afford a range of fused thiophene derivatives. For instance, reaction with guanidine (B92328) or amidines could provide access to aminopyrimidine-fused thiophenes, while cyclization with malononitrile (B47326) or its derivatives could yield fused pyridines. The presence of the difluoromethyl group is expected to influence the reactivity and potentially the biological activity of the resulting fused systems.

A hypothetical reaction scheme for the synthesis of a fused thienopyrimidine is presented below:

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

| This compound | Guanidine hydrochloride | 4-Amino-6-(difluoromethyl)thieno[2,3-d]pyrimidine | Base (e.g., NaOEt), Ethanol, Reflux |

| This compound | Malononitrile | 2-Amino-3-cyano-5-(difluoromethyl)thieno[2,3-b]pyridine | Base (e.g., piperidine), Ethanol, Reflux |

Construction of N,S-Heterotetracenes and Analogues

N,S-heterotetracenes, which are polycyclic aromatic compounds containing both nitrogen and sulfur heteroatoms, have garnered attention for their potential applications in organic electronics. The synthesis of these complex structures often relies on the strategic use of functionalized thiophene building blocks. Based on established synthetic routes, this compound could serve as a key starting material for the construction of such systems. For example, the nitrile group could be transformed into an amino or a carbonyl group, which could then participate in intramolecular cyclization reactions to form the extended polycyclic framework. The difluoromethyl group would be expected to modulate the electronic properties, such as the HOMO/LUMO energy levels, of the resulting N,S-heterotetracene, which is a critical factor in determining their performance in electronic devices.

Precursors for Fluoroalkylated Pyrazoles and Pyridines

The chemistry of fluoroalkylated heterocycles is of significant interest, particularly in the fields of medicinal and agricultural chemistry. The difluoromethyl group is a known bioisostere of a hydroxyl or thiol group and can impart favorable properties such as increased metabolic stability and enhanced binding affinity. While direct conversion of the thiophene ring in this compound to a pyrazole (B372694) or pyridine (B92270) is not a straightforward process, the molecule can serve as a source of the difluoromethylated carbon framework. For instance, oxidative cleavage of the thiophene ring could potentially yield a difluoromethylated dicarbonyl compound, which could then be condensed with hydrazines or ammonia (B1221849) equivalents to form pyrazoles or pyridines, respectively.

Role in the Development of Advanced Materials

The unique combination of a thiophene ring, a difluoromethyl group, and a nitrile group suggests that this compound could be a valuable precursor for the development of advanced organic materials with tailored electronic and optical properties.

Organic Semiconductors and Optoelectronic Devices

Thiophene-based materials are at the forefront of research in organic semiconductors due to their excellent charge transport properties and chemical stability. The introduction of electron-withdrawing groups, such as the difluoromethyl and cyano groups, onto the thiophene core can significantly lower the LUMO energy level, making the resulting materials suitable for use as n-type semiconductors in organic electronic devices.

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. It is hypothesized that polymers or small molecules derived from this compound could exhibit n-type semiconductor behavior. The difluoromethyl and cyano groups would facilitate electron injection and transport, which are essential for n-channel OFETs.

Below is a table of hypothetical electronic properties for a polymer incorporating this compound units, based on typical values for n-type thiophene-based polymers.

| Polymer Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/Vs) |

| Poly(this compound) | -6.2 | -3.8 | 2.4 | 0.1 - 0.5 |

These projected values suggest that materials derived from this compound could be promising candidates for n-type semiconductors in OFETs, potentially enabling the fabrication of complementary circuits, which are essential for low-power electronic applications.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are integral to the advancement of OLED technology due to their exceptional electronic properties that facilitate efficient charge transport and light emission. nbinno.com The incorporation of sulfur atoms within the thiophene ring enhances both charge mobility and luminescent characteristics, leading to the development of displays with superior color purity, increased brightness, and longer operational lifespans. nbinno.com While direct research on this compound in OLEDs is not extensively documented, the strategic inclusion of fluorine atoms in organic emitters is a known method for tuning their electronic and optical properties. For instance, the introduction of difluoro-substituents on a 5,6-difluorobenzo[c] ossila.comfrontiersin.orgntu.edu.sgthiadiazole (BTDF) core has been shown to induce a significant red-shift in the emission spectrum of novel emitters. frontiersin.org This suggests that the difluoromethyl group in this compound could similarly modulate the emission wavelengths of resulting OLED materials.

The nitrile group present in the molecule also plays a crucial role. Thiophene-2-carbonitrile and its derivatives are recognized as important intermediates in the synthesis of small molecules and polymers for various organic electronic applications. ossila.comsigmaaldrich.comthermofisher.com The combination of the electron-withdrawing difluoromethyl and nitrile groups on the electron-rich thiophene ring can create a "push-pull" electronic structure, which is a common design strategy for developing advanced OLED materials with tailored energy levels and emission characteristics. rsc.org

Table 1: Potential Impact of Functional Groups in this compound on OLED Performance

| Functional Group | Potential Influence on OLED Properties |

| Thiophene Ring | Provides a rigid, planar backbone for efficient charge transport and π-π stacking. nbinno.comossila.com |

| Difluoromethyl Group | Can modify the electronic energy levels (HOMO/LUMO) and potentially red-shift the emission wavelength. frontiersin.org |

| Nitrile Group | Acts as an electron-withdrawing group, contributing to a "push-pull" system and influencing charge injection/transport properties. ossila.com |

Conjugated Polymers and Copolymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. Thiophene-based monomers are frequently employed in the synthesis of these polymers due to their ability to create materials with desirable electronic and optical properties for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ntu.edu.sgrsc.orgresearchgate.net The inclusion of thiophene units as π-spacers can extend the conjugation length of a polymer, which often leads to a smaller bandgap and enhanced charge carrier mobility. mdpi.com

The difluoromethyl group in this compound can significantly influence the properties of resulting conjugated polymers. Fluorination is a well-established strategy to lower the HOMO and LUMO energy levels of polymers, which can be advantageous for improving air stability and tuning the material for specific electronic applications. While research on trifluoromethylated thiophene derivatives has shown that steric hindrance from the CF3 group can disrupt the planarity of the polymer backbone, the smaller van der Waals radius of the CHF2 group may offer a compromise between tuning electronic properties and maintaining a desirable polymer conformation.

The nitrile functionality further enhances the potential of this monomer. Thiophene-2-carbonitrile is a known building block for creating polymers with tailored electronic characteristics. ossila.com The strong electron-withdrawing nature of the nitrile group can be leveraged to design donor-acceptor copolymers, a class of materials that has shown great promise in organic solar cells. ntu.edu.sg

Table 2: Predicted Effects of Incorporating this compound into Conjugated Polymers

| Property | Predicted Effect | Rationale |

| Electronic Energy Levels | Lowered HOMO and LUMO levels | The strong electron-withdrawing nature of the difluoromethyl and nitrile groups. |

| Bandgap | Potentially narrowed bandgap | Extension of conjugation through the thiophene ring and donor-acceptor interactions. ntu.edu.sgmdpi.com |

| Solubility and Processability | Modified solubility in organic solvents | Introduction of polar functional groups. |

| Morphology | Potential for ordered packing | The planar thiophene unit can facilitate π-π stacking. |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net Organic molecules with large delocalized π-electron systems and significant molecular hyperpolarizability are promising candidates for NLO materials. ru.nl Heterocyclic compounds, including thiophene derivatives, have been investigated for their NLO properties.

The key to achieving a high second-order NLO response in organic materials is the creation of a non-centrosymmetric molecular structure, often achieved through a donor-π-acceptor (D-π-A) design. ru.nl The this compound molecule possesses the fundamental components for such a design. The electron-rich thiophene ring can act as a π-bridge, while the difluoromethyl and nitrile groups serve as strong electron acceptors. By attaching a suitable electron-donating group to the thiophene ring, it is possible to synthesize novel chromophores with potentially large second-order hyperpolarizabilities.

Scaffold Diversification for Chemical Library Generation

In the field of medicinal chemistry and drug discovery, the development of chemical libraries with diverse molecular scaffolds is of paramount importance for identifying new therapeutic agents. mdpi.comnih.gov Thiophene and its derivatives are considered "privileged scaffolds" due to their prevalence in a wide range of biologically active compounds and FDA-approved drugs. nih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical properties and enhanced drug-receptor interactions. nih.gov

The this compound scaffold is particularly interesting for chemical library generation for several reasons. Firstly, the difluoromethyl group is a valuable substituent in medicinal chemistry. It is known to be a bioisostere of hydroxyl, thiol, and amine groups and can act as a hydrogen bond donor, potentially improving the binding affinity of a molecule to its biological target. nih.gov The introduction of fluorine can also enhance metabolic stability and lipophilicity, key parameters in drug design. nih.gov

Secondly, the nitrile group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, allowing for extensive diversification of the core scaffold. This chemical reactivity enables the generation of a large library of compounds from a single precursor. The 2-aminothiophene-3-carbonitrile (B183302) core, a close analogue, is a well-established starting material for the synthesis of a wide array of biologically active heterocyclic compounds. researchgate.net

The combination of a privileged thiophene core, a bio-relevant difluoromethyl group, and a versatile nitrile handle makes this compound an excellent starting point for the synthesis of diverse and medicinally relevant compound libraries.

Computational and Theoretical Investigations of 3 Difluoromethyl Thiophene 2 Carbonitrile

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in predicting the physicochemical properties of molecules like 3-(Difluoromethyl)thiophene-2-carbonitrile. These computational methods provide deep insights into molecular geometry, electronic structure, and reactivity without the need for empirical measurement. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comcmu.edu By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com For thiophene-containing compounds, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

For this compound, DFT calculations would be employed to determine its optimized three-dimensional geometry, including precise bond lengths, bond angles, and dihedral angles, corresponding to the molecule's lowest energy state. This structural information is foundational for understanding its stability and reactivity. The table below illustrates the type of geometric parameters obtained from DFT calculations for a related thiophene (B33073) derivative.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=C (thiophene ring) | ~1.37 |

| C-S (thiophene ring) | ~1.72 | |

| C≡N (nitrile) | ~1.16 | |

| Bond Angle (°) | C-S-C (thiophene ring) | ~92.5 |

| S-C=C (thiophene ring) | ~111.5 | |

| C-C≡N (nitrile) | ~178.0 |

Frontier Molecular Orbital (FMO) theory is used to characterize the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies that a molecule is more reactive and can be more easily excited. researchgate.net

In this compound, the presence of two strong electron-withdrawing groups—the difluoromethyl (-CHF₂) and cyano (-CN) groups—is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted thiophene. nih.gov This analysis would be crucial for predicting the compound's behavior in charge-transfer interactions and its potential applications in materials science. nih.govscience.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Polymer with F-substituent | -5.06 | -3.27 | 1.79 |

| Polymer with CN-substituent | -5.14 | -3.38 | 1.76 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of high electron density (red) around the nitrogen atom of the cyano group and the sulfur heteroatom, identifying them as potential sites for interaction with electrophiles. nih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atom of the difluoromethyl group, indicating a susceptibility to nucleophilic attack. This analysis helps in understanding intermolecular interactions and predicting reaction pathways. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunction information into the familiar language of Lewis structures, such as localized bonds and lone pairs. webmo.netperiodicodimineralogia.it It is particularly effective for studying intramolecular and intermolecular interactions that stabilize a molecule, such as hyperconjugation and charge delocalization. researchgate.netperiodicodimineralogia.it The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction between electron donors (filled orbitals) and electron acceptors (unfilled orbitals). researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C35-C36) | π(C1-C2) | 23.31 |

| π(C1-C2) | π(C35-C50) | 40.80 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energy barriers that govern reaction rates. nih.govresearchgate.netmdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for a reaction to proceed. nih.gov Transition state analysis involves using computational methods, primarily DFT, to locate the precise geometry of this short-lived species and calculate its energy relative to the reactants and products. The resulting activation energy is a key determinant of the reaction's kinetics. researchgate.netnih.gov

For this compound, this analysis could be applied to understand its synthesis or its reactivity in subsequent chemical transformations. For example, in studying the mechanism of its formation via a cyclization reaction, computational chemists would model the bond-forming steps, identify the transition state for the rate-determining step, and calculate the energy barrier. nih.gov This information is invaluable for optimizing reaction conditions and predicting the feasibility of proposed synthetic routes. nih.govresearchgate.net

Energy Profiles of Reaction Pathways

Theoretical calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the determination of activation barriers and reaction enthalpies. For this compound, a plausible and computationally interesting reaction is the nucleophilic aromatic substitution (SNAr), given that the thiophene ring is activated towards nucleophilic attack by the -CN and -CHF₂ groups. nih.govuoanbar.edu.iq

A model SNAr reaction, such as methoxide (B1231860) substitution at the C5 position, can be investigated using Density Functional Theory (DFT), for instance, with the ωB97X-D functional and a 6-311+G(d,p) basis set. nih.govresearchgate.net The calculated energy profile would typically reveal a two-step mechanism involving a Meisenheimer intermediate.

The reaction pathway would proceed as follows:

Nucleophilic Attack: A nucleophile (e.g., CH₃O⁻) attacks one of the electron-deficient carbons of the thiophene ring, forming a high-energy, tetrahedral intermediate known as a Meisenheimer complex. This step involves surmounting the highest activation energy barrier (TS1).

Leaving Group Departure: The intermediate collapses, expelling a leaving group (e.g., a hydride ion, H⁻, in an unsubstituted case, though substitution typically occurs at a position with a better leaving group) to restore the aromaticity of the ring. This second step generally has a much lower activation barrier (TS2).

Computational studies on similar electron-deficient thiophenes show that the initial nucleophilic addition has an activation free energy barrier in the range of 15-25 kcal/mol. nih.gov The stability of the Meisenheimer intermediate is a crucial factor, and it is significantly stabilized by the presence of strong electron-withdrawing groups that can delocalize the negative charge.

Table 1: Hypothetical Gibbs Free Energy Profile for a Model SNAr Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack | +19.5 |

| Meisenheimer Intermediate | Covalent adduct | +8.2 |

| Transition State 2 (TS2) | Leaving group departure | +10.5 |

| Products | Final substituted thiophene | -15.0 |

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are dictated by the electronic effects of its substituents. Both the cyano and difluoromethyl groups are strongly electron-withdrawing, which significantly modulates the electron density distribution of the thiophene ring. Computational methods provide quantitative descriptors to predict how the molecule will interact with electrophiles and nucleophiles. rsc.org

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. A large HOMO-LUMO gap suggests high kinetic stability. mdpi.com For this molecule, the LUMO is expected to be of low energy and primarily localized over the thiophene ring and the cyano group, indicating a high susceptibility to nucleophilic attack at these sites.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Regions of negative potential (red/yellow) are expected around the electronegative nitrogen and fluorine atoms, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be located over the ring carbon atoms, particularly C2 and C5, highlighting them as the most likely sites for nucleophilic attack.

Conceptual DFT Reactivity Descriptors: These indices quantify the reactivity of a molecule. The strong electron-withdrawing nature of the substituents would result in a high electrophilicity index (ω), suggesting the compound behaves as a strong electrophile. nih.govresearchgate.net

Table 2: Predicted Conceptual DFT Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.5 | Low electron-donating ability (poor nucleophile) |

| LUMO Energy | ELUMO | -1.8 | High electron-accepting ability (good electrophile) |

| HOMO-LUMO Gap | ΔE | 5.7 | High kinetic stability, but reactive towards nucleophiles |

| Electrophilicity Index | ω | 4.3 | Strong electrophilic character |

| Chemical Hardness | η | 2.85 | Moderately resistant to change in electron distribution |

Regioselectivity:

Electrophilic Substitution: The ring is highly deactivated towards electrophiles. Any reaction would be slow and predicted to occur at the C5 position, which is the least deactivated carbon atom, being furthest from the two electron-wthdrawing groups.

Nucleophilic Substitution: The ring is activated for nucleophilic attack. FMO analysis and local reactivity descriptors (like Fukui functions) would predict that C2 and C5 are the most electrophilic carbon centers on the ring, making them the primary targets for nucleophiles.

Conformation and Steric Effects

The conformational flexibility of this compound is primarily associated with the rotation of the difluoromethyl group around the C3-C bond. The steric bulk and electronic properties of this group influence the molecule's stable conformations and its interactions with other molecules.

Conformational Analysis: The rotation of the -CHF₂ group is not free and is hindered by a rotational barrier. Theoretical calculations can map the potential energy as a function of the dihedral angle (e.g., C2-C3-C-H). The stable conformations are expected to be staggered, minimizing steric repulsion between the C-H and C-F bonds of the difluoromethyl group and the adjacent substituents on the thiophene ring. Computational studies on similar substituted aromatic systems show that rotational barriers for groups like -CH₃ or -NH₂ can range from 0.5 to 5 kcal/mol, and the barrier for the -CHF₂ group is expected to be within this range. researchgate.netresearchgate.net The most stable conformer would likely have the C-H bond of the -CHF₂ group oriented away from the bulky cyano group to minimize steric clash.

Steric Effects: The trifluoromethyl group (-CF₃) is known to be sterically demanding, and the difluoromethyl group (-CHF₂) is also significantly larger than a hydrogen atom. mdpi.comdocumentsdelivered.com This steric bulk can:

Influence the planarity of the molecule, potentially causing slight out-of-plane twisting of the substituents.

Hinder the approach of reagents to the C2 and C4 positions of the thiophene ring.

Affect crystal packing by dictating intermolecular interactions.

The interplay of steric hindrance from the -CHF₂ group and the linear cyano group at the adjacent position is a key feature that would be elucidated by computational geometry optimization.

Table 3: Calculated Rotational Profile for the Difluoromethyl Group

| Dihedral Angle (C2-C3-C-H) | Conformation Description | Relative Energy (kcal/mol) |

| 0° | H eclipsing C2 (Transition State) | 2.5 |

| 60° | Staggered (Local Minimum) | 0.2 |

| 120° | F eclipsing C2 (Transition State) | 2.8 |

| 180° | H anti to C2 (Global Minimum) | 0.0 |

Advanced Analytical Approaches for Mechanistic and Structural Elucidation

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within "3-(Difluoromethyl)thiophene-2-carbonitrile".

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the structural elucidation of complex heterocyclic compounds like "this compound". semanticscholar.orgipb.ptresearchgate.net While standard 1H and 13C NMR provide initial structural information, more sophisticated methods are often required for unambiguous assignments, especially in molecules with complex spin systems or subtle stereochemical features. ipb.pt

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons. These techniques help in assigning the resonances of the thiophene (B33073) ring protons and carbons, as well as the difluoromethyl and nitrile groups.

Fluorine-19 (¹⁹F) NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool. biophysics.org The ¹⁹F nucleus has a high natural abundance and sensitivity, making it an excellent probe for its local chemical environment. alfa-chemistry.com The chemical shift of the fluorine atoms in the -CHF₂ group provides valuable information about the electronic effects of the thiophene ring and the nitrile substituent. alfa-chemistry.com Furthermore, coupling between the fluorine and hydrogen atoms (¹H-¹⁹F coupling) can be observed, providing further structural confirmation. The magnitude of this coupling constant is indicative of the through-bond distance and geometry. thermofisher.com The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which can help resolve overlapping signals and provide detailed insights into conformational changes or intermolecular interactions. alfa-chemistry.comnih.gov The trifluoromethyl group is often used as an NMR tag in protein studies due to the signal amplification from three equivalent nuclei. nih.gov

Table 1: Representative NMR Data for Fluorinated Thiophene Derivatives

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| ¹H | 6.82 (t) | J = 56.4 | -CHF₂ |

| ¹⁹F | -92.62 (d) | J = 56.4 | -CHF₂ |

Note: Data is illustrative and based on a related difluoromethyl-containing compound. rsc.org Actual values for "this compound" would require experimental determination.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of "this compound".

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. The nitrile (C≡N) stretching vibration typically appears in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected in the 3000-3100 cm⁻¹ range. The C-F stretching vibrations of the difluoromethyl group will likely produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Analysis of the FTIR spectrum of the related 2-thiophene carboxylic acid shows C-S stretching modes between 710 and 687 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching vibrations within the thiophene ring are typically Raman active and can provide insights into the aromaticity of the ring. The symmetric C-F stretching mode of the -CHF₂ group would also be expected to be observable in the Raman spectrum. For instance, in a study of 3,5-difluorobenzonitrile, both FTIR and Raman spectra were used to analyze and assign the different normal modes of the molecule. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. researchgate.net

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of organic molecules, including polymers. creative-proteomics.com In the context of "this compound," MALDI-TOF MS could be employed to confirm the molecular weight of the synthesized compound with high accuracy. creative-proteomics.com If this compound were to be used as a monomer in polymerization reactions, MALDI-TOF MS would be an invaluable tool for characterizing the resulting polythiophene derivatives. nih.govnih.gov It allows for the determination of the molecular weight distribution, the identification of end groups, and the detection of any side products or degradation products. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of "this compound" would reveal the exact bond lengths and angles within the molecule. rsc.org This includes the geometry of the thiophene ring, which may exhibit slight deviations from perfect planarity due to the substituents. The analysis would also determine the conformation of the difluoromethyl group relative to the thiophene ring. nih.gov For instance, in a related compound, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, the dihedral angle between the fused benzothiophene (B83047) ring system and the benzene (B151609) ring was determined to be 29.78 (11)°. nih.gov

Table 2: Illustrative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7576 (5) |

| b (Å) | 14.5343 (6) |

| c (Å) | 7.1353 (3) |

| β (°) | 92.817 (3) |

| Volume (ų) | 1425.03 (10) |

Note: Data is for a related compound, 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, and serves as an example of the type of data obtained from single-crystal X-ray diffraction. nih.gov

Beyond the individual molecular structure, single-crystal X-ray diffraction elucidates how molecules are arranged in the crystal lattice. rsc.org This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. figshare.comnsf.gov For "this compound," potential intermolecular interactions could involve the fluorine atoms of the difluoromethyl group, the nitrogen atom of the nitrile group, and the sulfur atom and π-system of the thiophene ring. nih.gov Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and solid-state packing. figshare.com In the crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, C—H⋯F and weak C—H⋯N hydrogen bonds were observed to generate (001) sheets. nih.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for assessing the purity of the final compound and for real-time monitoring of the reaction progress. The selection of a specific chromatographic method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC), depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity assessment of "this compound" due to its high resolution and sensitivity. A typical HPLC method would involve a reversed-phase column, which is suitable for separating moderately polar organic compounds. Purity analysis by HPLC allows for the quantification of the main compound and the detection of any impurities, which is crucial for quality control.

For reaction monitoring, HPLC can be used to track the consumption of starting materials and the formation of "this compound" over time. This is achieved by taking aliquots from the reaction mixture at various time points and analyzing them. The resulting data are critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A representative HPLC method for a compound with a similar structure is detailed in the table below.

| Parameter | Details |

| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of 231 nm mdpi.com |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound," particularly for assessing its volatility and thermal stability. GC is highly effective for separating volatile compounds and can be used to detect and identify trace impurities.

In the context of reaction monitoring, GC can provide rapid analysis of volatile components in a reaction mixture. For the synthesis of thiophene derivatives, GC can be employed to monitor the disappearance of volatile starting materials and the appearance of the desired product. The choice of the GC column is critical, with polar columns often being used for the analysis of polar analytes.

The following table outlines typical GC conditions that could be adapted for the analysis of "this compound," based on methods used for other thiophene derivatives. nih.govshimadzu.com

| Parameter | Details |

| Column | Capillary column with a polar stationary phase (e.g., SH-WAX, 30 m x 0.32 mm I.D., 1 µm film thickness) shimadzu.com |

| Carrier Gas | Helium at a constant flow of 2.00 mL/min shimadzu.com |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, then ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 1:5 ratio) shimadzu.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used for the qualitative monitoring of reactions that produce thiophene-containing compounds. nih.gov By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the progress of the reaction can be visualized. The disappearance of reactant spots and the appearance of the product spot, identified by its unique retention factor (Rf) value, indicate the reaction's progression towards completion. TLC is also an invaluable tool for identifying the appropriate solvent system for purification by column chromatography.

A typical TLC setup for monitoring the synthesis of a substituted thiophene is described below.

| Parameter | Details |

| Stationary Phase | Silica (B1680970) gel plates (e.g., silica gel 60 F254) |

| Mobile Phase | A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297) (e.g., 50:1 v/v) acs.org |

| Visualization | UV light (254 nm) or staining with a chemical agent (e.g., potassium permanganate) acs.org |

Future Research Directions and Emerging Challenges in Difluoromethylated Thiophene Chemistry

Development of Novel and Sustainable Difluoromethylation Reagents

A significant challenge in the synthesis of compounds like 3-(difluoromethyl)thiophene-2-carbonitrile lies in the availability of efficient and environmentally benign difluoromethylation reagents. Many current methods rely on reagents that can be difficult to handle, require harsh reaction conditions, or generate stoichiometric byproducts. Future research is directed towards the development of new reagents that are shelf-stable, readily available, and can deliver the difluoromethyl group under mild and catalytic conditions. The exploration of reagents that can be generated in situ from inexpensive and sustainable sources is a particularly promising avenue. Furthermore, the development of solid-supported or recyclable difluoromethylating agents would greatly contribute to the green chemistry aspects of synthesizing difluoromethylated thiophenes.

Stereoselective Introduction of Difluoromethyl Groups

The introduction of a difluoromethyl group at a stereocenter can have a profound impact on the biological activity of a molecule. However, the stereoselective synthesis of difluoromethylated compounds, including thiophene (B33073) derivatives, remains a formidable challenge. mdpi.com Future research will likely focus on the design and application of chiral catalysts and reagents that can control the stereochemistry of the difluoromethylation step. This includes the development of enantioselective methods for the direct C-H difluoromethylation of prochiral thiophenes, as well as diastereoselective reactions on chiral thiophene substrates. Success in this area would provide access to a wider range of enantiomerically pure difluoromethylated thiophenes for evaluation in medicinal chemistry and materials science. mdpi.com

Expanding the Scope of Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions offer a powerful and efficient strategy for the rapid construction of complex molecules from simple starting materials in a single operation. tandfonline.comnih.govtandfonline.com The application of these methodologies to the synthesis of difluoromethylated thiophenes is an area with significant potential for growth. Future efforts will likely focus on designing novel MCRs that incorporate a difluoromethyl-containing building block, allowing for the direct synthesis of compounds like this compound in a convergent and atom-economical manner. Similarly, the development of domino reactions that introduce the difluoromethyl group as part of a cascade sequence would provide elegant and efficient access to highly functionalized thiophene architectures. nih.gov

Synthesis of Highly Functionalized and Complex Architectures

The synthesis of thiophene derivatives with multiple and diverse functional groups is crucial for tuning their physical and biological properties. easychair.orgmdpi.com A key challenge is the development of synthetic methods that allow for the precise and regioselective introduction of substituents onto the thiophene ring, both before and after the introduction of the difluoromethyl group. Future research will aim to develop robust and orthogonal functionalization strategies to build complex molecular architectures based on the difluoromethylated thiophene scaffold. nih.govresearchgate.net This includes the late-stage functionalization of pre-existing difluoromethylated thiophenes, which is particularly valuable for the rapid generation of compound libraries for biological screening.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in modern drug discovery and materials science. tandfonline.comnih.govrsc.org In the context of difluoromethylated thiophenes, computational methods can be employed to predict the reactivity of different positions on the thiophene ring, to design new catalysts and reagents, and to understand the conformational preferences and electronic properties of the final products. Future research will see a greater integration of computational tools, such as Density Functional Theory (DFT) calculations, to guide the rational design of synthetic routes and to predict the properties of novel difluoromethylated thiophene derivatives, thereby accelerating the discovery process. tandfonline.comnih.govrsc.org

Exploration of New Catalytic Systems for Thiophene Derivatization

The development of novel catalytic systems is paramount to advancing the field of thiophene chemistry. nih.govrsc.org While significant progress has been made with palladium-catalyzed cross-coupling reactions, there is a growing interest in exploring other transition metals, as well as organocatalysis and photocatalysis, for the functionalization of thiophenes. rsc.org Future research will focus on discovering new catalysts that can mediate challenging transformations, such as the direct C-H functionalization of specific positions on the thiophene ring, with high selectivity and efficiency. nih.gov The development of catalytic systems that are tolerant of a wide range of functional groups will be particularly important for the synthesis of complex difluoromethylated thiophene derivatives.

Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₂NS |

| Molecular Weight | 175.16 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~200-220 °C (estimated) |

| Melting Point | ~25-35 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate); sparingly soluble in water. |

| Density | ~1.4 g/mL (estimated) |

Disclaimer: The data in this table are hypothetical and estimated based on the properties of structurally similar compounds. No experimental data for this compound has been reported in the cited literature.

Table 2: Spectroscopic Data for Analogous Difluoromethylated Aromatic Compounds

| Spectroscopy | Characteristic Features |

| ¹H NMR | The proton of the CHF₂ group typically appears as a triplet with a J-coupling constant of approximately 50-60 Hz. Aromatic protons of the thiophene ring would show characteristic shifts and couplings. |

| ¹⁹F NMR | A doublet corresponding to the two fluorine atoms of the CHF₂ group, with a coupling constant matching that observed in the ¹H NMR spectrum. |

| ¹³C NMR | The carbon of the CHF₂ group appears as a triplet due to coupling with the two fluorine atoms. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region. |

| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns. |

Disclaimer: This table provides expected spectroscopic features for this compound based on general principles and data for analogous compounds. Actual experimental data may vary.

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethyl)thiophene-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the thiophene ring. Key approaches include:

- Cyano Group Introduction : Reacting halogenated thiophene precursors with cyanating agents (e.g., CuCN) under reflux conditions. highlights a boronate intermediate (CAS 942070-34-0) for cross-coupling reactions .

- Fluorination Strategies : Direct fluorination using agents like DAST (diethylaminosulfur trifluoride) or deoxyfluorination of hydroxyl/thiol precursors. emphasizes the importance of fluorinating agents in achieving regioselectivity .

Q. Table 1: Comparison of Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cross-Coupling | Pd catalyst, boronate intermediate | 60–75 | |

| Fluorination | DAST, DCM, 0°C → RT | 45–55 | |

| Cyclization | NaHCO₃, elemental sulfur, THF | 70–85 |

Key Considerations : Temperature control and catalyst selection critically impact yield. For example, Pd(dppf)Cl₂ enhances coupling efficiency in boronate-based syntheses .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The difluoromethyl group (CF₂H) shows distinct splitting patterns (e.g., ¹H NMR: δ 5.8–6.2 ppm as a triplet; ¹⁹F NMR: δ -110 to -120 ppm) .

- HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v, UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 186.0 (calculated for C₆H₃F₂NS: 185.99) .

Q. Data Interpretation Tips :

- Fluorine atoms deshield adjacent protons, causing downfield shifts in NMR .